molecular formula C5H4N2O4 B1209948 1H-Pyrazole-3,5-dicarboxylic acid CAS No. 3112-31-0

1H-Pyrazole-3,5-dicarboxylic acid

Cat. No.: B1209948
CAS No.: 3112-31-0
M. Wt: 156.1 g/mol
InChI Key: YDMVPJZBYSWOOP-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C5H4N2O4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

1H-Pyrazole-3,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been shown to coordinate with lanthanide ions, resulting in the formation of coordination polymers with distinct structural and thermal properties . These interactions are primarily driven by the carboxylic acid groups, which can form hydrogen bonds and coordinate with metal ions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrazole compounds can exhibit antiproliferative effects on cancer cell lines, such as lung adenocarcinoma cells . This suggests that this compound may modulate cell function by affecting key signaling pathways and gene expression profiles, leading to altered cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, thereby influencing their activity. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the stability of coordination polymers formed with this compound can vary depending on the synthesis conditions . Over time, these compounds may degrade, leading to changes in their biochemical activity and long-term effects on cellular function. In vitro and in vivo studies are essential to understand these temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . This can lead to changes in the overall metabolic profile of cells, influencing their growth and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity . Understanding the transport mechanisms is essential for determining the bioavailability and efficacy of this compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate in an aqueous medium. The reaction is typically carried out at elevated temperatures (85-90°C) for about two hours. The product is then isolated by filtration, washed, and dried .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1H-pyrazole-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMVPJZBYSWOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185057
Record name Pyrazole-3,5-dicarboxylic acid monohydrate
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Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3112-31-0
Record name Pyrazole-3,5-dicarboxylic acid
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Record name Pyrazole-3,5-dicarboxylic acid
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Record name 3112-31-0
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Record name Pyrazole-3,5-dicarboxylic acid monohydrate
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Record name Pyrazole-3,5-dicarboxylic acid monohydrate
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Record name Pyrazole-3,5-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-Pyrazoledicarboxylic acid?

A1: The molecular formula of 3,5-Pyrazoledicarboxylic acid is C5H4N2O4. Its molecular weight is 156.09 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize 3,5-Pyrazoledicarboxylic acid and its complexes?

A2: Researchers frequently utilize Infrared (IR) and Raman spectroscopy to characterize H3pdc and its metal complexes. These techniques provide insights into the vibrational modes of the molecule, helping determine the coordination mode of the metal within the complex. [, ]

Q3: How does the pH of the reaction environment influence the structure of 3,5-Pyrazoledicarboxylic acid-based coordination polymers?

A3: The pH significantly impacts the coordination modes of H3pdc, influencing the final structure of the resulting coordination polymer. Lower pH levels tend to yield one-dimensional structures, while higher pH levels (4-6) often lead to three-dimensional polymers. This difference arises from the varying connectivity levels of the ligand at different pH values. []

Q4: What role does 3,5-Pyrazoledicarboxylic acid play in the construction of Metal-Organic Frameworks (MOFs)?

A4: H3pdc acts as a bridging ligand in MOFs, connecting metal centers to create diverse framework architectures. Its ability to adopt various coordination modes contributes to the structural diversity observed in H3pdc-based MOFs. [, , , ]

Q5: Are there any notable examples of stable MOFs synthesized using 3,5-Pyrazoledicarboxylic acid?

A5: Yes, researchers have successfully synthesized robust Lanthanide-based MOFs using H3pdc. These MOFs exhibit remarkable stability towards high temperatures, humid air, water, and acidic/basic conditions. []

Q6: Do 3,5-Pyrazoledicarboxylic acid-based complexes exhibit catalytic activity?

A6: Yes, several studies have demonstrated the catalytic potential of H3pdc-based complexes. For instance, a Barium Carboxylate MOF synthesized using H3pdc effectively catalyzes aldol condensation reactions between aromatic aldehydes and ketones. []

Q7: What kind of catalytic activity has been observed in dinuclear zinc(II) complexes incorporating 3,5-Pyrazoledicarboxylic acid?

A7: Dinuclear zinc(II) complexes containing H3pdc have shown promising activity as functional models of phosphoesterases. These complexes effectively catalyze the hydrolysis of phosphate esters, including RNA models and pesticides, with significant variations in activity observed depending on the specific ligand environment and molecular parameters of the bimetallic core. []

Q8: Can you provide an example of a 3,5-Pyrazoledicarboxylic acid-based complex exhibiting photocatalytic activity?

A8: Yes, a Praseodymium-antimony oxochloride cluster-based compound incorporating H3pdc demonstrated UV-light photocatalytic activity for hydrogen evolution when combined with a platinum co-catalyst and methanol as a sacrificial electron donor. []

Q9: Have computational chemistry methods been employed in the study of 3,5-Pyrazoledicarboxylic acid and its complexes?

A9: Yes, Density Functional Theory (DFT) calculations are frequently used to complement experimental data and gain a deeper understanding of H3pdc and its complexes. These calculations help predict and interpret vibrational modes, electronic properties, and reactivity. [, ]

Q10: How do structural modifications of 3,5-Pyrazoledicarboxylic acid impact the properties of its metal complexes?

A10: Modifying H3pdc's structure, such as introducing substituents or altering the linker length, can significantly impact the resulting complex's properties. These modifications can affect the complex's dimensionality, pore size, thermal stability, catalytic activity, and magnetic behavior. [, , ]

Q11: What analytical techniques are used to study the dissolution and solubility of 3,5-Pyrazoledicarboxylic acid and its complexes?

A11: While not extensively discussed in the provided research, dissolution and solubility studies are crucial for understanding the behavior of H3pdc-based materials. Techniques like UV-Vis spectroscopy, powder X-ray diffraction (PXRD), and various electrochemical methods can be employed to investigate these properties. [, ]

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